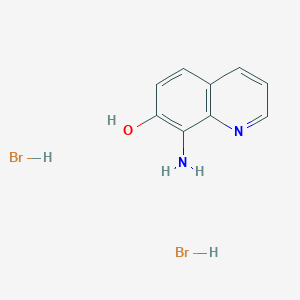

8-Aminoquinolin-7-ol;dihydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Aminoquinolin-7-ol;dihydrobromide is a derivative of 8-Aminoquinoline . 8-Aminoquinoline is often abbreviated as AQ and is a pale yellow solid . It is structurally analogous to 8-hydroxyquinoline . The derivatives of 8-Aminoquinoline, such as primaquine, tafenoquine, and pamaquine, have been tested for anti-malaria activity .

Synthesis Analysis

The original synthesis of 8-Aminoquinoline involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines . 8-Aminoquinoline can also be produced by amination of 8-chloroquinoline . A library of 20 novel quinoline-1,2,3-triazole hybrid compounds were synthesized by starting from 8-aminoquinoline .Molecular Structure Analysis

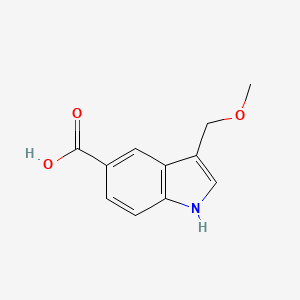

The molecular formula of 8-Aminoquinolin-7-ol is C9H8N2O . The molecular weight is 160.17 . The molecular formula of 8-Amino-7-quinolinol dihydrobromide is C9H10Br2N2O .Chemical Reactions Analysis

The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .Physical And Chemical Properties Analysis

8-Aminoquinoline is a pale yellow solid . It has a density of 1.337 g/cm3 and a melting point of 65 °C .科学的研究の応用

C–H Functionalization of 8-Aminoquinoline Ring

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .

Synthesis of Substituted 8-Aminoquinoline

The synthesis of substituted 8-aminoquinoline is of great importance . Different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring, with the potential for future applications of economic value .

Biological Activity of 8-Hydroxyquinolines

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

Chelating Agents

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .

Large-scale Synthesis

8-Aminoquinoline can be synthesized on a large scale . This process involves the use of brominated aromatic hydrocarbons, NiCl2, and Sodium hydroxide in anhydrous DMF .

Drug Development

Several described compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases including cancer .

作用機序

将来の方向性

8-Aminoquinolines are an important class of antimalarial drugs because they are effective against the liver stages of Plasmodium infections . Tafenoquine, a primaquine analog, is currently under advanced clinical development . It has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .

特性

IUPAC Name |

8-aminoquinolin-7-ol;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.2BrH/c10-8-7(12)4-3-6-2-1-5-11-9(6)8;;/h1-5,12H,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPLACPSANGPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)N)N=C1.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bicyclo[3.1.0]hexanylmethanethiol](/img/structure/B2662040.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2662041.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2662042.png)

![N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide](/img/structure/B2662043.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2662053.png)